molecular formula C7H13N B1588794 (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine CAS No. 7242-92-4

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B1588794
CAS No.: 7242-92-4
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine: is a bicyclic amine with the molecular formula C₇H₁₃N. It is also known as bicyclo[2.2.1]heptan-2-amine, exo-. This compound is characterized by its unique structure, which includes a norbornane skeleton with an amino group attached to the second carbon in the exo position .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of exo-2-Nitronorbornane: One common method for synthesizing (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the reduction of exo-2-nitronorbornane using hydrogen gas in the presence of a palladium catalyst.

    Hydroamination of Norbornene: Another method involves the hydroamination of norbornene with ammonia or an amine in the presence of a suitable catalyst.

Industrial Production Methods: : Industrial production of this compound often employs the reduction of exo-2-nitronorbornane due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H13NC_7H_{13}N and a molecular weight of approximately 113.19 g/mol. Its rigid bicyclic structure contributes to its distinct chemical and biological properties, making it an interesting subject for research.

Chemistry

  • Building Block for Organic Synthesis : (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine serves as a crucial building block in the synthesis of complex organic molecules. Its bicyclic framework allows for the introduction of various functional groups through substitution reactions.
  • Synthetic Routes : Common synthesis methods include:
    • Diels-Alder Reactions : Used to form the bicyclic framework.
    • Chiral Resolution : Techniques employed to obtain specific enantiomers enhance its utility in asymmetric synthesis.

Biology

  • Ligand in Biochemical Studies : The compound has been investigated for its potential as a ligand in various biochemical pathways. Its ability to interact with specific receptors makes it valuable in studying receptor-ligand interactions.

Medicine

  • Pharmacological Properties : Research indicates that this compound may exhibit neuroprotective effects and has been explored for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
  • Mechanism of Action : The compound acts as an antagonist to CXC chemokine receptors (CXCRs), particularly CXCR2, which plays a role in inflammatory responses and cancer metastasis.
CompoundTarget ReceptorIC50 Value (nM)Toxicity Profile
Compound 5aNMDA>150 μMAcceptable
Compound 2eCXCR248 nMHigh selectivity
Compound 2gCXCR1/CXCR25.6 mM / 0.42 mMModerate selectivity

This table illustrates the varying degrees of activity against NMDA receptors and CXCRs among derivatives of this compound.

Neurodegenerative Disorders

Research has highlighted the potential of certain derivatives of this compound as NMDA receptor antagonists:

  • Study Findings : In vitro studies demonstrated dose-dependent toxicity above 100 μM in cell lines but showed acceptable therapeutic indices compared to existing treatments like memantine.

Cancer Treatment

The antagonistic properties against CXCR2 suggest potential applications in cancer therapies aimed at reducing tumor metastasis:

  • Mechanism : By inhibiting chemokines such as CXCL8 (interleukin-8), this compound may reduce tumor progression through modulation of inflammatory pathways.

Mechanism of Action

Mechanism: : (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects primarily through the inhibition of putrescine N-methyltransferase. This enzyme is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation.

Molecular Targets and Pathways

Comparison with Similar Compounds

Biological Activity

(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine, a bicyclic compound with a unique structure, has garnered attention in pharmacological research due to its biological activity, particularly as an antagonist of the CXC chemokine receptor 2 (CXCR2). This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}N
  • Molecular Weight : 111.18 g/mol
  • CAS Number : 7242-92-4

The rigid bicyclic structure of this compound contributes to its distinct chemical and biological properties, particularly its ability to interact with various biological receptors.

Target Receptors

The primary target for this compound is the CXC chemokine receptor 2 (CXCR2) . This receptor is involved in several physiological processes, including inflammation and cancer metastasis.

Mode of Action

As an antagonist of CXCR2, this compound inhibits the receptor's activation by chemokines such as CXCL8 (interleukin-8). This antagonistic action is believed to provide therapeutic benefits in conditions characterized by excessive inflammation or cancer progression .

Pharmacokinetics

Research indicates that this compound exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in both rat and human plasma. This stability suggests favorable bioavailability and potential for oral administration in therapeutic contexts.

Anticancer Applications

The antagonistic properties of this compound against CXCR2 have been proposed as a novel strategy for treating metastatic cancer. In vitro studies have shown that compounds targeting CXCR2 can reduce tumor growth and metastasis by inhibiting the signaling pathways that promote these processes .

Neuropharmacological Studies

This compound has also been investigated for its potential as a neurotransmitter analog. Derivatives of this compound have been studied for their effects on NMDA receptors, which are critical in neurodegenerative disorders such as Alzheimer's disease. Toxicity studies indicated that certain derivatives possess acceptable toxicity profiles at therapeutic concentrations .

Table 1: Summary of Biological Activity Studies

StudyCompoundActivityIC50 ValueNotes
5aNMDA Receptor Antagonist>150 µMAcceptable toxicity profile
2eCXCR2 Antagonist48 nMGood selectivity against CXCR1
VariousMetastatic Cancer InhibitionN/APromising anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine with high enantiomeric purity?

The synthesis typically involves stereoselective catalytic methods or resolution techniques. For example:

  • Iridium-catalyzed C–H functionalization : Reacting norbornene derivatives with amines (e.g., 4-fluorobenzamide) under iridium catalysis achieves high regioselectivity and enantiomeric excess (up to 93% yield) .
  • Chiral resolution : Use chiral column chromatography (e.g., Chiralcel OD-H) or enzymatic resolution to separate enantiomers from racemic mixtures .
  • Optimized cyclization : Employ continuous flow reactors to enhance reaction efficiency and reduce byproducts in bicyclic amine formation .

Q. How can researchers ensure purity (>97%) during purification?

  • Chromatographic methods : Use flash column chromatography with silica gel and eluents like hexane/ethyl acetate (gradient elution). For enantiopure samples, chiral stationary phases are critical .
  • Recrystallization : Dissolve the compound in hot ethanol and cool slowly to isolate crystals, achieving >97% purity .
  • HPLC validation : Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. What role does stereochemistry play in modulating biological activity?

The exo-2-amine configuration (1R,2R,4S) influences receptor binding affinity. For example:

  • Neuromodulation : The compound’s rigid bicyclic structure mimics natural ligands, enabling selective interactions with dopamine and serotonin receptors. Steric hindrance from the norbornane skeleton enhances binding specificity .
  • Enzyme inhibition : Enantiopure derivatives act as potent inhibitors of soluble epoxide hydrolase (sEH) and RNA viruses. The (1R,2R,4S) isomer shows 10-fold higher inhibition than its enantiomer in sEH assays .

Q. How can researchers analyze interactions with biological targets?

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) with receptors like G-protein-coupled receptors (GPCRs) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s bicyclic framework and active sites of viral proteases .

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

  • Amide formation : React with substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) to produce analogs with improved bioavailability (92% yield) .
  • Urea derivatives : Treat with isocyanates (e.g., halogenated aryl isocyanates) to synthesize ureas with antiviral activity (up to 94% yield) .
  • Thiophene conjugates : Catalytic coupling with thiophene derivatives enhances π-stacking interactions, useful in material science and photopharmacology .

Q. Experimental Design & Safety

Q. What safety precautions are critical during handling?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound is classified under UN 2733 (flammable/corrosive) and requires storage in airtight containers at 2–8°C .
  • Spill management : Neutralize spills with sand or vermiculite, then transfer to sealed containers for incineration .
  • Emergency protocols : In case of inhalation, administer oxygen and seek immediate medical attention. Provide SDS documentation to healthcare providers .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Comparative NMR analysis : Cross-validate 1H^1H- and 13C^{13}C-NMR shifts with literature (e.g., δ 0.86–1.02 ppm for methyl groups in camphor-based analogs ).
  • DSC/TGA : Perform differential scanning calorimetry to confirm melting points and thermal stability .
  • Batch verification : Compare multiple synthesis batches using LC-MS to identify impurities affecting physical properties .

Properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-92-4
Record name Exo-2-bornanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxy pulegone
5-Hydroxy pulegone
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
5-Hydroxy pulegone
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
5-Hydroxy pulegone
5-Hydroxy pulegone
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
5-Hydroxy pulegone
5-Hydroxy pulegone
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
5-Hydroxy pulegone
5-Hydroxy pulegone
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
5-Hydroxy pulegone
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.